molecular formula C3HBr2NS B13552974 3,4-Dibromo-1,2-thiazole

3,4-Dibromo-1,2-thiazole

Cat. No.: B13552974
M. Wt: 242.92 g/mol
InChI Key: USAKAOWRTVECKR-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,2-thiazole is a heterocyclic compound with the molecular formula C₃HBr₂NS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of two bromine atoms at positions 3 and 4 of the thiazole ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1,2-thiazole typically involves the bromination of 1,2-thiazole. One common method is the direct bromination of 1,2-thiazole using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1,2-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium alkoxides can yield alkoxy-substituted thiazoles, while reactions with amines can produce amino-substituted thiazoles .

Scientific Research Applications

3,4-Dibromo-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its ability to undergo selective substitution reactions makes it particularly valuable for synthetic chemists .

Properties

IUPAC Name

3,4-dibromo-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-1-7-6-3(2)5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAKAOWRTVECKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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